D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-
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Overview
Description
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- typically involves the reaction of maleic anhydride with ammonia and sodium hydroxide. This reaction produces iminodisuccinic acid, which is then further processed to obtain the desired compound . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production capacity can range from kilograms to metric tons, depending on the demand and application.
Chemical Reactions Analysis
Types of Reactions
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced .
Scientific Research Applications
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and brain development.
Medicine: Investigated for its potential in treating neurological disorders and enhancing cognitive function.
Industry: Utilized in the production of biodegradable chelating agents and as a component in various industrial processes
Mechanism of Action
The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid: The L-isomer of aspartic acid, which is more commonly found in nature and involved in protein synthesis.
Tetrasodium iminodisuccinate: A sodium salt of iminodisuccinic acid, used as a biodegradable chelating agent.
Uniqueness
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is unique due to its specific stereochemistry and its role as an agonist for NMDA receptors. This distinguishes it from its L-isomer and other similar compounds, making it particularly valuable for research in neuroscience and pharmacology .
Biological Activity
D-Aspartic acid (D-Asp) is a non-protein amino acid that has garnered significant attention in recent years due to its biological activities, particularly in the context of reproductive health and hormonal regulation. The compound D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of D-Asp that has been studied for its potential roles in various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on hormone regulation, and implications for reproductive health.
Hormonal Regulation
D-Asp is known to influence the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive hormones. Studies have demonstrated that D-Asp can stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through its action on the hypothalamus and pituitary gland. Specifically, D-Asp induces the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates LH secretion from the pituitary .
Table 1: Effects of D-Aspartic Acid on Hormone Release
Spermatogenesis and Steroidogenesis
D-Asp plays a pivotal role in spermatogenesis by enhancing testosterone production in Leydig cells. It activates various signaling pathways including cAMP/ERK1/2, which are essential for steroidogenesis. Research indicates that D-Asp increases the expression of key steroidogenic enzymes such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and HSD3B1, thereby facilitating testosterone synthesis .
Figure 1: Pathways Activated by D-Aspartic Acid in Leydig Cells
- cAMP/ERK1/2 Pathway : Increases StAR expression and promotes cholesterol transfer to mitochondria.
- MAPK Pathway : Enhances gene expression of steroidogenic enzymes.
Modulation of Oxidative Stress
Recent studies have highlighted D-Asp's ability to modulate oxidative stress within testicular tissues. D-Asp has been shown to counteract cadmium-induced oxidative stress, suggesting a protective role against environmental toxins that can impair reproductive function .
Study on Testosterone Levels
A study involving rats demonstrated that administration of D-Asp significantly increased testosterone levels within hours post-treatment. The peak increase was observed at 6 hours after injection, with levels returning to baseline within 24 hours . This transient elevation underscores the compound's potent but short-lived effects on testosterone production.
Long-term Effects on Sperm Quality
In another investigation, chronic treatment with D-Asp was associated with improved sperm quality parameters in male rats. The study reported enhanced sperm motility and morphology following a 15-day regimen of D-Asp supplementation .
Table 2: Impact of Chronic D-Aspartic Acid Treatment on Sperm Quality
Parameter | Control Group | D-Aspartic Acid Group |
---|---|---|
Sperm Motility | 60% | 75% |
Normal Morphology | 50% | 70% |
Comparative Analysis with Other Amino Acids
Research comparing D-Asp with other amino acids such as N-Methyl-D-aspartate (NMDA) indicates that while NMDA acts at lower concentrations to elicit hormonal responses, D-Asp requires higher doses but has more pronounced effects on testosterone synthesis and release .
Properties
Molecular Formula |
C8H11NO8 |
---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+ |
InChI Key |
PQHYOGIRXOKOEJ-ZXZARUISSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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